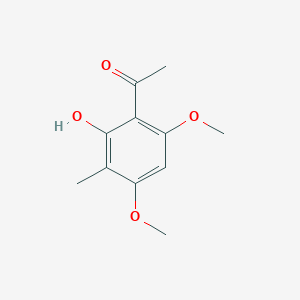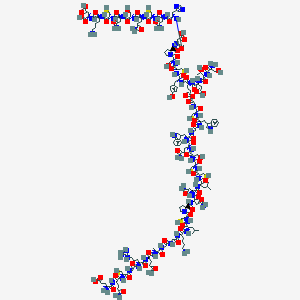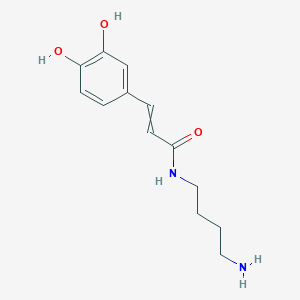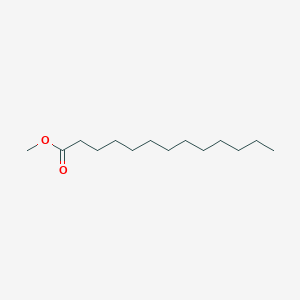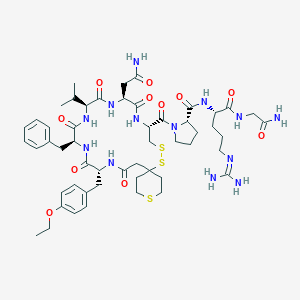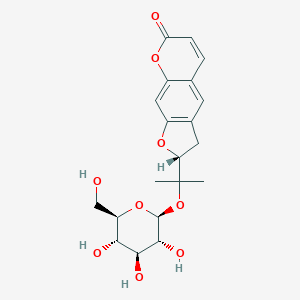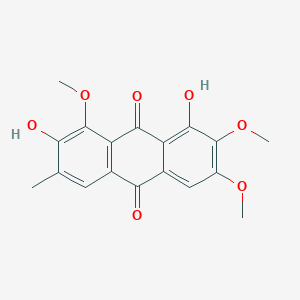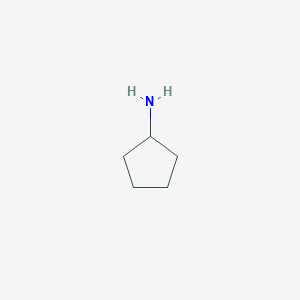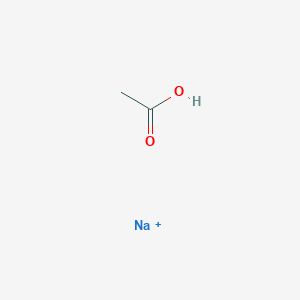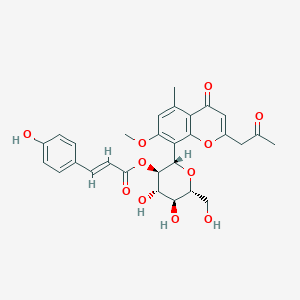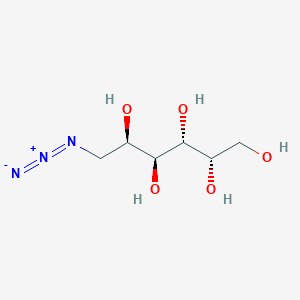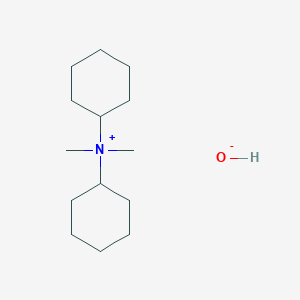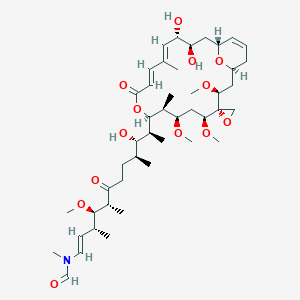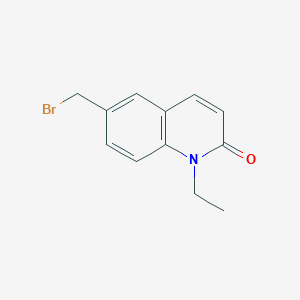
6-(bromomethyl)-1-ethylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(bromomethyl)-1-ethylquinolin-2(1H)-one, also known as BMQ, is a chemical compound that has been widely used in scientific research. It is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
6-(bromomethyl)-1-ethylquinolin-2(1H)-one has been shown to interact with DNA, causing damage and inducing cell death in cancer cells. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. The interaction of 6-(bromomethyl)-1-ethylquinolin-2(1H)-one with DNA has been studied extensively, and it has been shown to form covalent adducts with DNA, leading to DNA damage and cell death.
Efectos Bioquímicos Y Fisiológicos
6-(bromomethyl)-1-ethylquinolin-2(1H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and induce DNA damage. 6-(bromomethyl)-1-ethylquinolin-2(1H)-one has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(bromomethyl)-1-ethylquinolin-2(1H)-one has several advantages for lab experiments. It is a fluorescent probe that can be used to detect DNA damage, making it a valuable tool for studying DNA repair mechanisms. It is also a photosensitizer that can be used in photodynamic therapy for cancer treatment. However, 6-(bromomethyl)-1-ethylquinolin-2(1H)-one has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 6-(bromomethyl)-1-ethylquinolin-2(1H)-one. One area of research is the development of new synthetic methods for 6-(bromomethyl)-1-ethylquinolin-2(1H)-one that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of 6-(bromomethyl)-1-ethylquinolin-2(1H)-one, particularly its interaction with DNA. Additionally, further research is needed to fully understand the potential applications of 6-(bromomethyl)-1-ethylquinolin-2(1H)-one in cancer treatment and other diseases.
Métodos De Síntesis
6-(bromomethyl)-1-ethylquinolin-2(1H)-one can be synthesized using a variety of methods, including the condensation of 6-chloromethylquinoline with ethyl formate, followed by bromination with N-bromosuccinimide. Another method involves the reaction of 6-chloromethylquinoline with sodium ethoxide, followed by bromination with N-bromosuccinimide. Both methods have been shown to yield 6-(bromomethyl)-1-ethylquinolin-2(1H)-one with high purity and yield.
Aplicaciones Científicas De Investigación
6-(bromomethyl)-1-ethylquinolin-2(1H)-one has been used extensively in scientific research as a fluorescent probe for the detection of DNA damage. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. 6-(bromomethyl)-1-ethylquinolin-2(1H)-one has been shown to be effective in inducing cell death in cancer cells, making it a promising candidate for cancer treatment.
Propiedades
Número CAS |
133032-63-0 |
|---|---|
Nombre del producto |
6-(bromomethyl)-1-ethylquinolin-2(1H)-one |
Fórmula molecular |
C12H12BrNO |
Peso molecular |
266.13 g/mol |
Nombre IUPAC |
6-(bromomethyl)-1-ethylquinolin-2-one |
InChI |
InChI=1S/C12H12BrNO/c1-2-14-11-5-3-9(8-13)7-10(11)4-6-12(14)15/h3-7H,2,8H2,1H3 |
Clave InChI |
JZYWDBCDQFZYPK-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=CC1=O)C=C(C=C2)CBr |
SMILES canónico |
CCN1C2=C(C=CC1=O)C=C(C=C2)CBr |
Sinónimos |
2(1H)-Quinolinone,6-(bromomethyl)-1-ethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150364.png)
